molecular formula C10H11FO2 B168739 Methyl 3-(2-fluorophenyl)propanoate CAS No. 143654-59-5

Methyl 3-(2-fluorophenyl)propanoate

Cat. No.: B168739
CAS No.: 143654-59-5
M. Wt: 182.19 g/mol
InChI Key: LIXJACUBEJXGIC-UHFFFAOYSA-N
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Description

Methyl 3-(2-fluorophenyl)propanoate is an organic compound with the molecular formula C10H11FO2. It is a derivative of propanoic acid, where the hydrogen atom on the third carbon is replaced by a 2-fluorophenyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Scientific Research Applications

Methyl 3-(2-fluorophenyl)propanoate has several applications in scientific research:

Safety and Hazards

“Methyl 3-(2-fluorophenyl)propanoate” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If inhaled, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-fluorophenyl)propanoate can be synthesized through several methods. One common method involves the hydrogenation of 2-fluorocinnamic acid in the presence of palladium on activated charcoal in a methanol and ethyl acetate solution. The reaction is carried out under a hydrogen atmosphere at 50 psi until the uptake of hydrogen ceases. The resulting product is then treated with diazomethane in diethyl ether to yield the methyl ester .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The purification process often involves column chromatography on silica gel using a hexane and ethyl acetate mixture .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-fluorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(2-fluorophenyl)propanoic acid.

    Reduction: 3-(2-fluorophenyl)propanol.

    Substitution: Various substituted phenylpropanoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 3-(2-fluorophenyl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain targets due to its electronegativity and ability to form hydrogen bonds .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-chlorophenyl)propanoate
  • Methyl 3-(2-bromophenyl)propanoate
  • Methyl 3-(2-methylphenyl)propanoate

Uniqueness

Methyl 3-(2-fluorophenyl)propanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

methyl 3-(2-fluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXJACUBEJXGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573154
Record name Methyl 3-(2-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143654-59-5
Record name Methyl 3-(2-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

17.8 gm of the compound prepared in (1) above was dissolved in 200 ml of methanol. The mixture was catalytically hydrogenated using 6 gm of 10% palladium-on-carbon as a catalyst. After the removal of the catalyst by filtration and the solvent was evaporated to produce 14.7 gm of the title compound.
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Synthesis routes and methods II

Procedure details

In a Parr vessel is placed 2-fluorocinnamic acid (1h) (1.0 equiv) and palladium on carbon in a 1/1 methanol/ethyl acetate solution. The heterogeneous solution is placed on a Parr shaker and treated with hydrogen (50 psi) until uptake has ceased. The mixture is filtered through Celite and concentrated under reduced pressure. The residue is taken up in diethyl ether and treated with diazomethane until a yellow color persists. The solution is concentrated under reduced pressure to give the crude methyl ester. Purification is effected by column chromatography on silica gel (hexane/ethyl acetate 5/1) to yield Methyl 3-(2-fluorophenyl)propionate (1i) in quantitative yield.
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